4-(Cyclopentylmethoxy)-2-methylbenzoic acid
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Overview
Description
4-(Cyclopentylmethoxy)-2-methylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclopentylmethoxy group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethoxy)-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Substitution Reaction: The 4-position of the benzoic acid is substituted with a cyclopentylmethoxy group. This can be achieved through a nucleophilic substitution reaction using cyclopentylmethanol and a suitable leaving group, such as a halide.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylmethoxy)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(Cyclopentylmethoxy)-2-carboxybenzoic acid.
Reduction: 4-(Cyclopentylmethoxy)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentylmethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethoxy)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylmethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-Methoxy-2-methylbenzoic acid: Lacks the cyclopentyl group, resulting in different physical and chemical properties.
4-(Cyclopentylmethoxy)benzoic acid:
Uniqueness: 4-(Cyclopentylmethoxy)-2-methylbenzoic acid is unique due to the presence of both the cyclopentylmethoxy and methyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
4-(cyclopentylmethoxy)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-8-12(6-7-13(10)14(15)16)17-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMVTMPVRFDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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